![molecular formula C6H10ClN3O B2800971 3-Azetidin-3-yl-5-methyl-1,2,4-oxadiazole hydrochloride CAS No. 1309207-10-0](/img/structure/B2800971.png)
3-Azetidin-3-yl-5-methyl-1,2,4-oxadiazole hydrochloride
Overview
Description
“3-Azetidin-3-yl-5-methyl-1,2,4-oxadiazole hydrochloride” is a chemical compound with the empirical formula C6H10ClN3O . It is a solid substance .
Molecular Structure Analysis
The molecular weight of “3-Azetidin-3-yl-5-methyl-1,2,4-oxadiazole hydrochloride” is 175.62 . The InChI code is 1S/C6H9N3O.ClH/c1-4-8-6 (10-9-4)5-2-7-3-5;/h5,7H,2-3H2,1H3;1H .Physical And Chemical Properties Analysis
“3-Azetidin-3-yl-5-methyl-1,2,4-oxadiazole hydrochloride” is a solid substance . The molecular weight is 175.62 .Scientific Research Applications
Antimicrobial Properties
- Synthesis and Antimicrobial Screening : Research has shown that derivatives of 1,3,4-oxadiazole and 2-azetidinone, which include compounds structurally related to 3-Azetidin-3-yl-5-methyl-1,2,4-oxadiazole hydrochloride, exhibit significant antibacterial and antifungal activities. These compounds have been tested against various bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as fungal strains like Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai & Dodiya, 2014).
Antioxidant and Anticancer Properties
- Schiff Base Derivatives for Various Biological Activities : Derivatives of 1,3,4-oxadiazole, including those with azetidinone moieties, have demonstrated various biological activities. Compounds in this category have shown excellent antibacterial and radical scavenging activities, efficient antifungal properties, and notable activity against Mycobacterium tuberculosis. Additionally, certain derivatives have manifested remarkable cytotoxic activity against cancer cell lines, indicating their potential as anticancer agents (Verma, Saundane, & Meti, 2019).
Application in Medicinal Chemistry and Materials Science
- Cycloreversion Processes in Chemical Synthesis : The synthesis processes involving 1,2,4-oxadiazoles, including derivatives with azetidinone groups, are significant in medicinal chemistry and materials science. These processes involve cycloreversion techniques and have implications in the synthesis of various chemical entities, highlighting the versatility and importance of these compounds in different scientific fields (Hemming et al., 2013).
Energetic Materials Development
- Synthesis for Insensitive Energetic Materials : Research on derivatives of 1,2,4-oxadiazole, including 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, demonstrates their potential use in developing insensitive energetic materials. These compounds, which combine 1,2,5- and 1,2,4-oxadiazole rings, exhibit moderate thermal stabilities and insensitivity to impact and friction, making them suitable for specific applications in energetic materials (Yu et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-(azetidin-3-yl)-5-methyl-1,2,4-oxadiazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c1-4-8-6(9-10-4)5-2-7-3-5;/h5,7H,2-3H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHXMIFVFDFFTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2CNC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azetidin-3-yl-5-methyl-1,2,4-oxadiazole hydrochloride |
Synthesis routes and methods
Procedure details
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